molecular formula C13H18ClN3OS B3124247 1-[[(4-methylbenzyl)sulfanyl](methylimino)methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride CAS No. 317377-40-5

1-[[(4-methylbenzyl)sulfanyl](methylimino)methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride

Cat. No. B3124247
CAS RN: 317377-40-5
M. Wt: 299.82 g/mol
InChI Key: XGFQDSTYKHVPDK-UHFFFAOYSA-N
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Description

The compound “1-[(4-methylbenzyl)sulfanylmethyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride” is a chemical with the molecular formula C13H18ClN3OS . It has a molecular weight of 299.81952 . The compound is also known by other synonyms such as "1-[(1Z)-(methylimino)({[(4-methylphenyl)methyl]sulfanyl})methyl]pyrazolidin-3-one hydrochloride" .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolium ring, a sulfanyl group attached to a methylbenzyl group, and a methylimino group . The chloride ion is associated with the pyrazolium ring .

Scientific Research Applications

Application in Catalysis

  • Catalyst in Tandem Knoevenagel–Michael Reaction : This compound has been utilized as a catalyst in the synthesis of bis(pyrazol-5-ol)s through tandem Knoevenagel–Michael reaction, demonstrating its potential in facilitating complex chemical reactions (Moosavi‐Zare et al., 2013).

Application in Synthesis of Derivatives

  • Synthesis of Sulphanylamides from Aminopyrazoles : This compound plays a role in the sulfonylation reaction leading to the formation of sulfanilamide derivatives, indicating its importance in creating new chemical entities (Povarov et al., 2019).

  • Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one : Its use in synthesizing specific pyrazole derivatives highlights its role in organic synthesis and the development of new compounds (Kurteva & Petrova, 2015).

Application in Insecticide Development

  • Insecticidal Activity of Carbamoylated and Acylated Pyrazolines : This compound's derivatives have been studied for their insecticidal activity, showcasing its potential in developing new insecticides (Hasan et al., 1996).

Application in Antimicrobial Research

  • Antimicrobial Activity of Pyridazinyl Sulfonamide Derivatives : Derivatives of this compound have been evaluated for their antibacterial activities, pointing to its possible use in creating new antimicrobial agents (Mohamed, 2007).

  • Antimicrobial, Anti-inflammatory, and Antinociceptive Activities : The compound and its derivatives have been studied for their potential in various biological activities, including antimicrobial, anti-inflammatory, and antinociceptive effects, suggesting its versatility in medicinal applications (Bassyouni et al., 2012).

Future Directions

The future directions for this compound are not clear due to the lack of available information. It could potentially be used in various fields, including catalysis, organic synthesis, and material science .

properties

IUPAC Name

(4-methylphenyl)methyl N-methyl-3-oxopyrazolidin-1-ium-1-carboximidothioate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS.ClH/c1-10-3-5-11(6-4-10)9-18-13(14-2)16-8-7-12(17)15-16;/h3-6H,7-9H2,1-2H3,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFQDSTYKHVPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC(=NC)[NH+]2CCC(=O)N2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[(4-methylbenzyl)sulfanyl](methylimino)methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[[(4-methylbenzyl)sulfanyl](methylimino)methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride
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1-[[(4-methylbenzyl)sulfanyl](methylimino)methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride
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